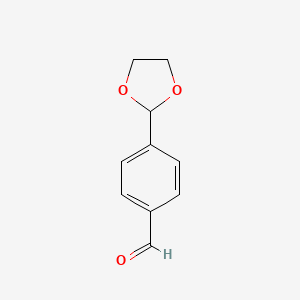

4-(1,3-Dioxolan-2-yl)benzaldehyde

描述

Significance of Aryl Aldehydes in Synthetic Chemistry

Aryl aldehydes, which are organic compounds featuring an aldehyde group (-CHO) attached to an aromatic ring, are of paramount importance in synthetic chemistry. wisdomlib.org Their aldehyde group is highly reactive, participating in a wide array of chemical transformations. This reactivity allows for the construction of more complex molecules from simpler aromatic precursors.

One of the key reactions of aryl aldehydes is their participation in nucleophilic addition reactions, where a nucleophile attacks the partially positive carbon atom of the carbonyl group. wikipedia.org For instance, the reaction with organometallic reagents like Grignard reagents leads to the formation of secondary alcohols, while reaction with cyanide ions produces cyanohydrins. wikipedia.orglibretexts.org

Furthermore, aryl aldehydes are crucial starting materials for the synthesis of various heterocyclic compounds, which are integral to many pharmaceuticals and biologically active molecules. myskinrecipes.com They are also used in condensation reactions, such as the Wittig reaction to form alkenes and the aldol (B89426) condensation to create β-hydroxy carbonyl compounds. The versatility of aryl aldehydes makes them a cornerstone in the synthesis of natural products, polymers, and fine chemicals. wisdomlib.orgmyskinrecipes.com

The Role of Acetal (B89532) Protecting Groups in Organic Transformations

In multi-step organic synthesis, it is often necessary to protect a reactive functional group to prevent it from undergoing unwanted reactions while another part of the molecule is being modified. wikipedia.org Acetals serve as effective protecting groups for aldehydes and ketones. pearson.comchemistrysteps.com The formation of an acetal involves reacting the carbonyl compound with an alcohol, typically a diol like ethylene (B1197577) glycol to form a cyclic acetal, in the presence of an acid catalyst. wikipedia.orgpearson.com

The resulting acetal is significantly less reactive than the original carbonyl compound, particularly in neutral to strongly basic or nucleophilic conditions. libretexts.org This stability allows chemists to perform a variety of reactions on other parts of the molecule without affecting the protected carbonyl group. libretexts.orgwikipedia.org For example, a sensitive aldehyde can be protected as an acetal while an ester group in the same molecule is reduced using a powerful reducing agent like lithium aluminum hydride. chemistrysteps.com Once the desired transformation is complete, the acetal protecting group can be easily removed by treatment with aqueous acid, regenerating the original carbonyl functional group. wikipedia.orgchemistrysteps.com This process of protection and deprotection is a fundamental strategy in the synthesis of complex organic molecules.

Positioning of 4-(1,3-Dioxolan-2-yl)benzaldehyde within the Landscape of Functionalized Aromatic Compounds

This compound holds a unique position among functionalized aromatic compounds due to its bifunctional nature. It possesses both a free aldehyde group and a protected aldehyde group (in the form of a dioxolane, which is a cyclic acetal) on the same aromatic ring. This structure allows for selective reactions at the free aldehyde position without affecting the protected one.

This compound serves as a valuable intermediate in syntheses where differential reactivity of two aldehyde groups on a benzene (B151609) ring is required. For example, the free aldehyde can undergo reactions such as oxidation, reduction, or olefination, while the acetal-protected aldehyde remains intact. Subsequently, the acetal can be deprotected to reveal the second aldehyde group for further transformations. This strategic protection makes this compound a key building block in the synthesis of complex pharmaceuticals and other fine chemicals. myskinrecipes.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 40681-88-7 sigmaaldrich.comchemicalbook.comnih.gov |

| Molecular Formula | C₁₀H₁₀O₃ sigmaaldrich.comnih.gov |

| Molecular Weight | 178.18 g/mol |

| Physical Form | White to Yellow Solid sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | 2-8 °C sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | this compound sigmaaldrich.com |

Historical Context of Research on this compound and Related Motifs

The development and use of protecting groups, such as acetals, have been a cornerstone of modern organic synthesis for many decades. The concept of selectively masking a reactive functional group to achieve a desired chemical transformation has enabled the synthesis of increasingly complex molecules.

Research involving this compound and similar structures is rooted in the need for selectively functionalized aromatic compounds. A common synthetic route to this compound involves the mono-acetalization of terephthalaldehyde (B141574). This is achieved by reacting terephthalaldehyde with one equivalent of ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. This selective reaction yields the desired product, where one aldehyde group is protected as a dioxolane, leaving the other free for further chemical modification. The ability to perform such selective protections has been a significant area of research, leading to the development of various methodologies and catalysts to improve yields and selectivities.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Terephthalaldehyde |

| Ethylene glycol |

| p-Toluenesulfonic acid |

| Lithium aluminum hydride |

| Benzaldehyde (B42025) |

| Cinnamaldehyde |

| Vanillin (B372448) |

| Formaldehyde |

Structure

3D Structure

属性

IUPAC Name |

4-(1,3-dioxolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTKORQHKOYXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701300248 | |

| Record name | 4-(1,3-Dioxolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40681-88-7 | |

| Record name | 4-(1,3-Dioxolan-2-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40681-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Dioxolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-dioxolan-2-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 1,3 Dioxolan 2 Yl Benzaldehyde

Direct Acetalization Routes

Direct acetalization stands as the most straightforward and commonly employed strategy for the synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde. This process involves the selective protection of one of the two aldehyde functionalities of terephthalaldehyde (B141574) as a cyclic acetal (B89532).

Acetalization of Terephthalaldehyde with Ethylene (B1197577) Glycol

The most prominent synthetic route involves the direct reaction of terephthalaldehyde with ethylene glycol. oup.comgoogle.com This reaction forms a stable five-membered dioxolane ring at one of the formyl groups, effectively masking its reactivity while leaving the other aldehyde group available for subsequent chemical transformations. oup.comgoogle.com The general reaction scheme selectively converts the symmetrical terephthalaldehyde into the asymmetrical mono-protected product, this compound.

Catalytic Approaches to Acetal Formation

The efficiency of the acetalization reaction is heavily dependent on the catalyst employed. Various catalytic systems, ranging from traditional Brønsted acids to an array of Lewis acids and even photochemical methods, have been explored to facilitate this transformation under mild and selective conditions.

p-Toluenesulfonic acid (p-TsOH) is a widely used strong organic acid catalyst for the acetalization of aldehydes. oup.comresearchgate.net Its effectiveness stems from its ability to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by ethylene glycol. oup.comyoutube.commasterorganicchemistry.com A typical procedure involves reacting terephthalaldehyde with ethylene glycol in the presence of a catalytic amount of p-TsOH. oup.com This acid is particularly favored because it is a strong, yet organic-soluble, acid. oup.comresearchgate.net The mechanism proceeds through the formation of a hemiacetal intermediate, which then undergoes acid-catalyzed dehydration and cyclization to yield the final dioxolane product. youtube.commasterorganicchemistry.com The use of p-TsOH is also documented in other reactions involving terephthalaldehyde, underscoring its utility as a catalyst for transformations of this substrate. researchgate.netlookchem.com

To overcome some limitations of Brønsted acids and to achieve higher selectivity under milder conditions, various Lewis acids have been investigated as alternative catalysts. researchgate.net

Zirconium tetrachloride (ZrCl₄) has been identified as a highly efficient and chemoselective Lewis acid catalyst for the acetalization of carbonyl compounds under mild reaction conditions. lookchem.comorganic-chemistry.orgthieme-connect.com It can catalyze the conversion of various aromatic and aliphatic aldehydes to their corresponding acetals in high yields. organic-chemistry.orgthieme-connect.com The use of catalytic amounts (1-3 mol%) of ZrCl₄ is often sufficient, and the reactions can proceed at room temperature, making it a versatile and practical option. organic-chemistry.orgthieme-connect.com Its high chemoselectivity allows for the preferential protection of aldehydes in the presence of ketones. organic-chemistry.org

Cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)₃) is another powerful and mild Lewis acid catalyst used for acetal formation. oup.comoup.com It allows for the protection of a broad range of aldehydes and ketones in good to excellent yields under gentle, nearly neutral conditions, making it compatible with acid-sensitive substrates. oup.comoup.comresearchgate.net Typically, only a small catalytic amount (1-5 mol%) of Ce(OTf)₃ is required to drive the reaction to completion. oup.com This catalyst has proven effective for a variety of structurally diverse aldehydes. oup.com

The table below summarizes the features of these alternative Lewis acid catalysts for acetalization.

| Catalyst | Key Features | Typical Conditions |

| Zirconium tetrachloride (ZrCl₄) | High efficiency, excellent chemoselectivity, mild conditions. lookchem.comorganic-chemistry.org | 1-3 mol% catalyst, room temperature, solvent or solvent-free. organic-chemistry.orgthieme-connect.com |

| Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) | Mild, compatible with acid-sensitive substrates, high yields. oup.comoup.comresearchgate.net | 1-5 mol% catalyst, mild conditions. oup.com |

An innovative and environmentally benign approach to acetalization involves the use of visible-light photochemistry. A general method has been developed for the acetalization of a wide array of aldehydes using a catalytic amount of an organic dye, such as Eosin Y, as a photocatalyst. organic-chemistry.org This reaction proceeds under neutral conditions upon irradiation with low-energy visible light. organic-chemistry.org A key advantage of this protocol is its high chemoselectivity for aldehydes over ketones. organic-chemistry.org This photochemical strategy is successful for various aromatic, heteroaromatic, and even acid-sensitive aldehydes, offering a green alternative to traditional acid-catalyzed methods. organic-chemistry.org

Solvent Systems and Reaction Conditions for Optimized Yields

The choice of solvent and reaction conditions plays a critical role in maximizing the yield and purity of this compound. A common strategy involves using a solvent that allows for the azeotropic removal of water, the byproduct of the acetalization reaction. This shifts the equilibrium towards the product side, thereby increasing the yield.

Toluene (B28343) is a frequently used solvent for this purpose. oup.com In a typical setup, a mixture of terephthalaldehyde, ethylene glycol, and a catalyst like p-TsOH in toluene is heated to reflux with a Dean-Stark apparatus to continuously remove water. oup.com This method has been reported to produce the desired product in a yield of 68.5%. oup.com

Other factors influencing the yield include reaction temperature and time. For instance, in a different reaction involving terephthalaldehyde, optimal conditions were found to be a reaction temperature of 60 °C for 4 hours in cyclohexane. researchgate.netlookchem.com However, for acetalization, it is noted that elevated temperatures (above 100°C) could risk decomposition of the product. organic-chemistry.org

The selection of the solvent system is a balance between reaction efficiency and product isolation. While polar aprotic solvents like DMF or DMSO might be used, they can complicate the workup procedure. organic-chemistry.org In a move towards greener chemistry, solvents like cyclopentyl methyl ether (CPME) have been suggested as more environmentally friendly alternatives to toluene, offering comparable performance with lower toxicity. organic-chemistry.org

The following table details an example of reaction conditions for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| Terephthalaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Azeotropic dehydration, reflux | 68.5% | oup.com |

Synthesis via Ring-Opening Reactions of Related Dioxolanes

The synthesis of this compound through the ring-opening of other dioxolane derivatives is not a commonly documented or standard method in the available scientific literature. While dioxolane rings can undergo ring-opening reactions under certain acidic or basic conditions, this pathway is not typically utilized for the preparation of this specific benzaldehyde (B42025) derivative. Synthetic chemists more frequently employ methods starting from aromatic precursors that already contain the benzene (B151609) ring and aldehyde or a group that can be converted to an aldehyde.

Multi-Step Conversions from Precursor Aromatic Compounds

A more prevalent and well-established approach for synthesizing this compound involves multi-step conversions starting from readily available aromatic compounds. These strategies include the protection of an aldehyde group in a difunctionalized benzene derivative or the transformation of a nitro group on a protected benzaldehyde precursor.

Strategies involving substituted benzaldehydes or benzene derivatives

One of the most direct methods for preparing this compound involves the selective protection of one of the two aldehyde groups of terephthalaldehyde. This process, known as acetalization, utilizes ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane (B20135) ring.

A common procedure involves reacting terephthalaldehyde with ethylene glycol in a solvent like toluene. vedantu.com The use of an acid catalyst, such as p-toluenesulfonic acid, is crucial for the reaction to proceed. The reaction is typically conducted under azeotropic conditions to remove water as it is formed, which drives the equilibrium towards the formation of the product. Following the reaction, the mixture is neutralized and the product is purified, often by silica (B1680970) gel column chromatography, to yield this compound. vedantu.com

Reaction Details: Acetalization of Terephthalaldehyde

| Reactant/Reagent | Role |

|---|---|

| Terephthalaldehyde | Starting Material |

| Ethylene Glycol | Acetalizing Agent |

| p-Toluenesulfonic acid | Acid Catalyst |

| Toluene | Solvent |

This method provides a reliable route to the target compound with good yields, reported to be around 68.5%. vedantu.com

Reduction of Nitro-Substituted Dioxolane Intermediates

Another synthetic strategy involves a two-step process starting from 4-nitrobenzaldehyde (B150856). The first step is the protection of the aldehyde group as a dioxolane, followed by the reduction of the nitro group.

First, 4-nitrobenzaldehyde is reacted with ethylene glycol in the presence of an acid catalyst to form 2-(4-nitrophenyl)-1,3-dioxolane (B1347580). This intermediate serves as the precursor for the subsequent reduction step.

The nitro group of 2-(4-nitrophenyl)-1,3-dioxolane can then be reduced to an amino group to yield 4-(1,3-dioxolan-2-yl)aniline (B101513). quora.com This reduction is commonly achieved through catalytic hydrogenation, using a catalyst such as palladium on carbon in a solvent like ethanol (B145695) under reflux conditions. quora.com

To convert the resulting 4-(1,3-dioxolan-2-yl)aniline to the target this compound, a classic method such as the Gattermann reaction can be employed. This reaction involves the conversion of the aromatic amine into a diazonium salt, which is then reacted with a formylating agent. vedantu.combyjus.com The first step is the diazotization of the aniline (B41778) derivative, which is typically carried out by treating it with sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). vedantu.com The resulting diazonium salt is then subjected to a formylation reaction to introduce the aldehyde group, yielding the final product.

Plausible Reaction Scheme: From Nitro-Substituted Precursor

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Acetalization | 4-Nitrobenzaldehyde | Ethylene glycol, Acid catalyst | 2-(4-Nitrophenyl)-1,3-dioxolane |

| 2. Reduction | 2-(4-Nitrophenyl)-1,3-dioxolane | H₂, Pd/C or other reducing agents | 4-(1,3-Dioxolan-2-yl)aniline |

| 3. Diazotization | 4-(1,3-Dioxolan-2-yl)aniline | NaNO₂, HCl (aq) | 4-(1,3-Dioxolan-2-yl)benzenediazonium chloride |

This multi-step approach offers a versatile alternative for the synthesis of this compound, particularly when starting from nitro-aromatic compounds.

Chemical Transformations and Reactivity of 4 1,3 Dioxolan 2 Yl Benzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group in 4-(1,3-dioxolan-2-yl)benzaldehyde is a primary site for a variety of chemical reactions. Its electrophilic carbon atom readily undergoes attack by nucleophiles, and the aldehyde itself can be either oxidized to a carboxylic acid or reduced to a primary alcohol. The presence of the dioxolane ring, which serves as a protecting group for another aldehyde functionality, is generally stable under the conditions used for these transformations.

Oxidation Reactions

Oxidation of the aldehyde moiety in this compound leads to the formation of the corresponding carboxylic acid. This transformation is a fundamental process in organic synthesis, allowing for the introduction of a carboxyl group.

Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent capable of converting benzaldehydes to their corresponding benzoic acids. semanticscholar.orgresearchgate.net This reaction is typically carried out in a two-phase system using a phase transfer catalyst, which facilitates the transfer of the permanganate ion from the aqueous phase to the organic phase where the aldehyde is dissolved. semanticscholar.orgrasayanjournal.co.in The reaction proceeds smoothly at room temperature and generally provides high yields of the carboxylic acid product. semanticscholar.orgresearchgate.net Studies on substituted benzaldehydes have shown that this method is effective and selective, with no significant formation of by-products. researchgate.netrasayanjournal.co.in

Chromium trioxide (CrO₃) is another effective reagent for the oxidation of aldehydes. researchgate.net Often used in conjunction with a co-oxidant like periodic acid in a catalytic system, it can efficiently convert benzaldehydes to benzoic acids. organic-chemistry.org These reactions are typically performed in organic solvents like acetonitrile (B52724) at room temperature, offering rapid reaction rates and high product yields. organic-chemistry.org The use of supported chromium trioxide, for instance on silica (B1680970), can also facilitate the oxidation while minimizing contamination of the product with chromium species. researchgate.net

Table 1: Oxidation of Benzaldehydes to Carboxylic Acids

| Oxidizing Agent | Catalyst/Co-oxidant | Solvent | Conditions | Product Yield | Reference |

| Potassium Permanganate (KMnO₄) | Phase Transfer Catalyst | Toluene (B28343) or Ethyl Acetate | Room Temperature | >90% | semanticscholar.orgresearchgate.net |

| Chromium Trioxide (CrO₃) | Periodic Acid (H₅IO₆) | Acetonitrile | Room Temperature | Excellent | organic-chemistry.org |

Reduction Reactions

The reduction of the aldehyde group in this compound to a primary alcohol is a common and crucial transformation in multi-step organic syntheses. This is typically achieved using metal hydride reagents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. umass.edulumenlearning.com It is known for its ease of handling and compatibility with protic solvents like ethanol (B145695) or methanol. umass.eduugm.ac.id The reaction involves the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. lumenlearning.comlibretexts.org Subsequent protonation of the resulting alkoxide, typically from the solvent, yields the primary alcohol. lumenlearning.comlibretexts.org Ultrasound irradiation has been shown to accelerate this reduction, often leading to higher yields in shorter reaction times under solvent-free or minimal solvent conditions. ugm.ac.idresearchgate.net

Lithium aluminum hydride (LiAlH₄ or LAH) is a much more powerful reducing agent than sodium borohydride. umass.edubyjus.com It readily reduces aldehydes, ketones, esters, and carboxylic acids to primary alcohols. byjus.commasterorganicchemistry.comadichemistry.com Due to its high reactivity, LAH reactions must be carried out in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comadichemistry.com The mechanism also involves the nucleophilic attack of a hydride ion on the carbonyl carbon. adichemistry.com A subsequent workup with water or dilute acid is required to protonate the intermediate alkoxide and afford the alcohol product. lumenlearning.combyjus.com

Table 2: Reduction of Aldehydes to Primary Alcohols

| Reducing Agent | Solvent | Conditions | Key Features | Reference |

| Sodium Borohydride (NaBH₄) | Ethanol, Methanol | Room Temperature | Mild, selective for aldehydes/ketones | umass.edulumenlearning.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Anhydrous | Powerful, reduces most carbonyls | byjus.commasterorganicchemistry.comadichemistry.com |

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. libretexts.org

Grignard reagents (R-Mg-X) are potent carbon-based nucleophiles that readily react with aldehydes to form secondary alcohols. leah4sci.comyoutube.com The reaction involves the addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon of this compound. leah4sci.com This forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the final alcohol product. youtube.com The versatility of Grignard reagents allows for the introduction of a wide variety of organic substituents, making this a powerful tool for carbon-carbon bond formation. walisongo.ac.id The dioxolane group in the starting material is generally stable under Grignard reaction conditions.

Table 3: Products of Grignard Reactions with Aldehydes

| Aldehyde | Grignard Reagent | Product Type |

| Formaldehyde | R-Mg-X | Primary Alcohol |

| Other Aldehydes | R-Mg-X | Secondary Alcohol |

| Ketones | R-Mg-X | Tertiary Alcohol |

Reactions of the Aromatic Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org

The regiochemical outcome of EAS reactions is governed by the directing effects of the substituents already present on the ring. The aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. Conversely, the 4-(1,3-dioxolan-2-yl) substituent, which is an alkyl-type group, is considered an activating, ortho-, para-directing group.

Given that the two substituents are para to each other, the directing effects are reinforcing. The aldehyde group directs incoming electrophiles to its meta positions (positions 3 and 5), while the alkyl-type group directs to its ortho positions (also positions 3 and 5). Therefore, electrophilic substitution is strongly favored at the positions ortho to the dioxolanylmethyl group and meta to the aldehyde group.

Nitration is a classic example of an electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.orgmasterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺).

The reaction with this compound is expected to yield the 3-nitro derivative as the major product, based on the combined directing effects of the existing substituents. The product of the nitration of a related compound, p-nitrobenzaldehyde ethylene (B1197577) acetal (B89532), is known as 2-(4-nitrophenyl)-1,3-dioxolane (B1347580). nih.gov This indicates that under nitrating conditions, the formyl group can be selectively nitrated in the presence of the acetal.

Table 5: Nitration of this compound

| Reactant | Reagents | Major Product |

| This compound | HNO₃, H₂SO₄ | 4-(1,3-Dioxolan-2-yl)-3-nitrobenzaldehyde |

Electrophilic Aromatic Substitution Reactions

Sulfonation

The sulfonation of this compound involves the introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring. This electrophilic aromatic substitution reaction is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum). wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of the substitution are governed by the electronic effects of the substituents already present on the benzene ring: the formyl group (-CHO) and the dioxolane group.

Detailed research findings on the direct sulfonation of this compound are not extensively reported in readily available literature. However, related sulfonation processes on similar aromatic compounds provide insight into the expected reaction conditions. For instance, the sulfonation of toluene, a less deactivated ring system, can be achieved by heating with concentrated sulfuric acid. google.com For more deactivated substrates, more forcing conditions, such as the use of oleum, might be necessary to achieve a reasonable reaction rate. google.com

Table 1: Predicted Regioselectivity of Sulfonation

| Substituent Position | Directing Influence | Predicted Outcome |

| C1 (with -CH(O₂C₂H₄)) | Ortho, Para-directing | Directs to C2, C6, C4 (blocked) |

| C4 (with -CHO) | Meta-directing | Directs to C2, C6 |

| Overall | Reinforcing | Substitution at C2 and C6 |

Halogenation

The halogenation of this compound introduces a halogen atom (e.g., Cl, Br, I) onto the aromatic ring. This reaction is also an electrophilic aromatic substitution, and the regiochemical outcome is dictated by the same electronic principles as sulfonation. The formyl group directs incoming electrophiles to the meta position, while the dioxolane-related substituent directs to the ortho and para positions.

Given the meta-directing nature of the aldehyde and the ortho, para-directing nature of the acetal-masked aldehyde, the halogenation is anticipated to occur at the positions ortho to the dioxolane group (C2 and C6). The reaction is typically carried out using a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃. For less reactive substrates, harsher conditions or more reactive halogenating agents might be required. libretexts.orgmasterorganicchemistry.com

While specific studies on the halogenation of this compound are not prevalent, the halogenation of similar benzaldehyde (B42025) derivatives confirms the expected regioselectivity. The presence of the deactivating formyl group generally requires conditions that are more vigorous than those used for the halogenation of benzene itself.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. For this compound and its derivatives, these reactions provide a versatile platform for the synthesis of complex biaryl structures and other functionalized molecules. researchgate.netrsc.org

Influence of Dioxolane Protecting Group on Reactivity

The dioxolane group in this compound serves as a protecting group for the aldehyde functionality. This protection is crucial in many cross-coupling reactions for several reasons:

Prevention of Side Reactions: The free aldehyde group can be sensitive to the basic or nucleophilic conditions often employed in cross-coupling reactions, leading to side reactions such as aldol (B89426) condensation or addition of organometallic reagents. The acetal is stable under these conditions. libretexts.org

Modification of Electronic Properties: The protection of the aldehyde group alters the electronic nature of the aromatic ring. The electron-withdrawing character of the formyl group is attenuated, which can influence the rate and outcome of the cross-coupling reaction.

Compatibility with Catalysts: Some palladium catalysts used in cross-coupling reactions can be deactivated by coordination with a free aldehyde. The protected form avoids this potential issue.

The dioxolane group is generally stable to the conditions of Suzuki-Miyaura, Heck, and Sonogashira couplings and can be readily removed after the coupling reaction by treatment with aqueous acid to regenerate the aldehyde. libretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate. nih.govresearchgate.netharvard.edu Halogenated derivatives of this compound are valuable substrates for this reaction, enabling the synthesis of a wide array of biaryl compounds.

For instance, 2-bromo-5-(1,3-dioxolan-2-yl)benzaldehyde can be coupled with various arylboronic acids to produce complex substituted biaryls. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like K₂CO₃ or Cs₂CO₃. researchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling with a Derivative of this compound

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1-((6-Bromobenzo[d] organic-chemistry.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/H₂O | 1-((6-Phenylbenzo[d] organic-chemistry.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 89 |

| 1-((6-Bromobenzo[d] organic-chemistry.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/H₂O | 1-((6-(4-Methoxyphenyl)benzo[d] organic-chemistry.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 85 |

| 1-((6-Bromobenzo[d] organic-chemistry.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 4-Chlorophenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/H₂O | 1-((6-(4-Chlorophenyl)benzo[d] organic-chemistry.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 78 |

Data adapted from a study on a similar benzodioxole system. researchgate.net

Heck Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgwikipedia.orglibretexts.orgrug.nl Aryl halides derived from this compound can participate in Heck reactions to introduce alkenyl substituents.

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a base, like triethylamine (B128534) or potassium carbonate. The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency and selectivity. The dioxolane protecting group is stable under typical Heck conditions.

While specific examples detailing the Heck reaction of a halogenated this compound are not extensively documented in readily available high-impact literature, the general principles of the Heck reaction are well-established and applicable. The reaction of a bromo- or iodo-derivative of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would be expected to yield the corresponding stilbene (B7821643) or cinnamate (B1238496) derivative, respectively.

Sonogashira Couplings

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is a powerful method for the synthesis of aryl alkynes, and halogenated derivatives of this compound are suitable substrates.

The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst, and requires a base, such as an amine. The dioxolane protecting group is compatible with the conditions of the Sonogashira coupling.

Table 3: Illustrative Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product |

| 4-Bromo-1-(1,3-dioxolan-2-yl)benzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 4-(Phenyl-ethynyl)-1-(1,3-dioxolan-2-yl)benzene |

| 4-Iodo-1-(1,3-dioxolan-2-yl)benzene | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | 4-(Hex-1-yn-1-yl)-1-(1,3-dioxolan-2-yl)benzene |

| 2-Bromo-5-(1,3-dioxolan-2-yl)benzaldehyde | Trimethylsilyl-acetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 2-(Trimethylsilyl-ethynyl)-5-(1,3-dioxolan-2-yl)benzaldehyde |

This table is illustrative and based on general Sonogashira reaction protocols applied to similar substrates.

Transformations Involving the 1,3-Dioxolane (B20135) Ring

Deprotection Strategies

The principal function of the 1,3-dioxolane group is to shield the reactive aldehyde from participating in undesired reactions during a multi-step synthesis. Once the desired chemical modifications on other parts of the molecule are complete, the aldehyde must be regenerated through a deprotection step.

The most common and effective method for the deprotection of the 1,3-dioxolane group to regenerate the parent aldehyde is acid-catalyzed hydrolysis. organic-chemistry.org This reaction involves treating the this compound with an acid in the presence of water. The mechanism proceeds through protonation of one of the oxygen atoms in the dioxolane ring, followed by ring opening to form a hemiacetal intermediate. Subsequent elimination of ethylene glycol and reaction with water regenerates the aldehyde, 4-formylbenzaldehyde.

A variety of acidic conditions can be employed to achieve this transformation. organic-chemistry.org Common acids used include p-toluenesulfonic acid (p-TsOH) and sulfuric acid. The reaction is often carried out in a solvent such as toluene, and water is a necessary reagent for the hydrolysis to occur. organic-chemistry.org In some instances, the reaction mixture is poured into an aqueous solution of a weak base, like sodium bicarbonate, to neutralize the acid and isolate the product.

The ease of this deprotection makes the 1,3-dioxolane an attractive protecting group for aldehydes. wikipedia.org For example, the deprotection of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde can be achieved in water at 30 °C within five minutes using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄). organic-chemistry.org

Table 1: Conditions for Acid-Catalyzed Deprotection of Dioxolanes

| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| p-Toluenesulfonic acid | Toluene/Water | Reflux | 2 hours | 68.5% | |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 °C | 5 minutes | Quantitative | organic-chemistry.org |

| Cerium(III) triflate | Wet Nitromethane | Room Temperature | Varies | High | organic-chemistry.org |

| Indium(III) trifluoromethanesulfonate (B1224126) | Acetone | Room Temperature or Microwave | Varies | Good to Excellent | organic-chemistry.org |

Aldehydes are susceptible to oxidation to carboxylic acids. quora.com The 1,3-dioxolane group in this compound effectively prevents this oxidation. By converting the aldehyde into an acetal, its reactivity towards oxidizing agents is significantly diminished. organic-chemistry.org This protection is crucial in synthetic sequences where other functional groups in the molecule need to be manipulated under conditions that would otherwise oxidize the aldehyde. For instance, while reagents like potassium permanganate or chromium trioxide readily oxidize aldehydes, cyclic acetals are generally stable to many of these oxidants. organic-chemistry.org This stability allows for greater flexibility in the design of synthetic routes.

Ring-Opening Reactions under Acidic or Basic Conditions

While the primary transformation of the 1,3-dioxolane ring is its complete removal to regenerate the aldehyde, it can also undergo ring-opening reactions under specific conditions. Under acidic conditions, as discussed in the deprotection section, the ring opens to form a carbocation intermediate that ultimately leads to the parent aldehyde and ethylene glycol.

Under strongly basic conditions, 1,3-dioxolanes are generally stable. rsc.org This stability is a key feature of their use as protecting groups. However, certain derivatives of 1,3-dioxolanes can be designed to be labile under specific basic conditions, although this is less common for the parent 1,3-dioxolane ring itself.

Stability and Lability Studies of the Dioxolane Group

The stability and lability of the dioxolane group are critical factors in its application as a protecting group. The 1,3-dioxolane ring is generally stable to basic and nucleophilic reagents, as well as to many oxidizing and reducing agents. organic-chemistry.org This broad stability makes it a versatile protecting group for aldehydes.

However, the dioxolane group is inherently sensitive to acidic conditions. This lability is the basis for its removal. The rate of acid-catalyzed hydrolysis can be influenced by the structure of the dioxolane and the specific acidic catalyst used. For instance, studies on related systems have shown that the presence of electron-donating or withdrawing groups on the aromatic ring can affect the rate of hydrolysis. Furthermore, different acid catalysts exhibit varying efficiencies in promoting the deprotection reaction. organic-chemistry.org

The stability of the dioxolane group can also be compared to other cyclic acetals, such as 1,3-dioxanes. In some cases, 1,3-dioxane-protected analogs may exhibit slightly higher acid stability due to the larger ring size, which can alter the kinetics of deprotection.

Strategic Role of 4 1,3 Dioxolan 2 Yl Benzaldehyde As a Synthetic Building Block

Versatility in the Construction of Complex Organic Molecules

The structural framework of 4-(1,3-Dioxolan-2-yl)benzaldehyde, featuring a protected aldehyde on a benzene (B151609) ring, makes it an ideal starting material for the construction of intricate molecular architectures. The protected aldehyde group is stable under a variety of reaction conditions, including those involving strong bases and nucleophiles, which would otherwise react with an unprotected aldehyde. neliti.com This stability allows chemists to perform various chemical transformations on other parts of the molecule or on substituents attached to the aromatic ring.

Once these transformations are complete, the dioxolane protecting group can be readily removed under mild acidic conditions to regenerate the aldehyde functionality. scribd.com This aldehyde can then participate in a wide range of subsequent reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions, further increasing the complexity of the synthesized molecule. This strategic unmasking of the aldehyde at a later synthetic stage is a cornerstone of its utility.

The versatility of this building block is showcased in its application in various named reactions. For instance, the regenerated aldehyde can undergo Wittig reactions to form alkenes, Grignard reactions to generate secondary alcohols, and reductive amination to produce substituted benzylamines. These classic organic reactions, when applied to a molecule containing the deprotected 4-formylphenyl group, open up pathways to a diverse range of complex structures.

Intermediate in the Synthesis of Pharmaceutical Precursors

The strategic use of this compound is particularly prominent in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and their precursors.

A notable application of this compound is in the synthesis of metabolites of Pioglitazone, an antidiabetic drug of the thiazolidinedione class. researchgate.net In the synthesis of these metabolites, the dioxolane group serves as a latent aldehyde. This protection is crucial to prevent the aldehyde from interfering with the sensitive chemical steps involved in constructing the thiazolidinedione ring and attaching the side chain. The protected aldehyde remains inert during these transformations, ensuring that the desired molecular framework is assembled correctly.

Once the core structure of the pioglitazone metabolite is in place, the dioxolane protecting group is removed to reveal the aldehyde, which can then be further functionalized or may be a feature of the final metabolite itself. This controlled, stepwise approach is essential for achieving high yields and purity in the synthesis of these complex pharmaceutical compounds. researchgate.net

| Compound | Role of this compound |

| Pioglitazone Metabolites | Serves as a key intermediate with a protected aldehyde group. |

| Allows for the construction of the thiazolidinedione ring without interference from the aldehyde. | |

| The aldehyde is deprotected in a later step for final transformations. |

While direct synthesis of specific antihypertensive agents from this compound is not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of this class of drugs. Many antihypertensive drugs feature substituted aromatic rings, and the benzaldehyde (B42025) functionality is a versatile precursor for a variety of pharmacologically active groups. ekb.egnih.gov

The general strategy would involve using the protected aldehyde to carry out modifications on the aromatic ring or to build a side chain. After deprotection, the aldehyde could be converted into other functional groups commonly found in antihypertensive agents, such as carboxylic acids, amides, or various heterocyclic systems. For instance, the aldehyde could be oxidized to a carboxylic acid, a common bioisostere in angiotensin II receptor blockers.

Precursor for Agrochemical Intermediates

In the field of agrochemicals, substituted benzaldehydes and their acetals are valuable intermediates for the synthesis of pesticides, herbicides, and fungicides. google.combiviture.com The this compound moiety can be incorporated into more complex structures that form the backbone of active agrochemical compounds. The dioxolane-protected aldehyde allows for synthetic manipulations that would otherwise be incompatible with a free aldehyde group.

For example, the aromatic ring could be further substituted through electrophilic aromatic substitution reactions, or the molecule could be coupled with other fragments via cross-coupling reactions. The aldehyde can then be deprotected and transformed into a functional group necessary for the desired biological activity of the agrochemical.

Utility in the Synthesis of Liquid Crystalline Materials

Aromatic aldehydes are fundamental building blocks in the synthesis of liquid crystalline materials due to their ability to be converted into Schiff bases (imines) or other mesogenic cores. nih.govnih.gov The reaction of an aromatic aldehyde with an aniline (B41778) derivative is a common method for preparing calamitic (rod-shaped) liquid crystals.

This compound can be utilized in this context by first carrying out synthetic modifications on other parts of the molecule while the aldehyde is protected. Subsequently, deprotection reveals the aldehyde, which can then be condensed with an appropriate aniline to form the desired liquid crystalline compound. The resulting molecules often exhibit mesophases, such as nematic or smectic phases, which are crucial for their application in display technologies and other optical devices. nih.gov

| Liquid Crystal Synthesis Step | Role of this compound |

| Initial Synthesis | The protected aldehyde allows for modifications to the molecular structure without affecting the aldehyde group. |

| Deprotection | The dioxolane group is removed to yield the free aldehyde. |

| Condensation | The aldehyde reacts with an aniline to form a Schiff base, a common core for liquid crystals. |

Applications in the Synthesis of Chiral Compounds

The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical and fine chemical industries. This compound can serve as a starting material in asymmetric synthesis. The aldehyde, after deprotection, can be reacted with chiral reagents or catalysts to introduce stereocenters with high enantiomeric excess.

For instance, the aldehyde can undergo asymmetric aldol (B89426) reactions, enantioselective additions of organometallic reagents, or asymmetric reductions to produce chiral alcohols. These chiral products can then be used as building blocks for the synthesis of more complex, enantiomerically pure molecules. The use of chiral auxiliaries in conjunction with reactions involving the aldehyde functionality derived from this compound provides a powerful strategy for controlling stereochemistry in organic synthesis.

Derivatives, Analogues, and Advanced Structural Modifications of 4 1,3 Dioxolan 2 Yl Benzaldehyde

Synthesis of Substituted 4-(1,3-Dioxolan-2-yl)benzaldehyde Derivatives

Derivatives of this compound can be synthesized by introducing various functional groups onto the benzene (B151609) ring. This is often achieved by starting with an already substituted benzaldehyde (B42025) or terephthalaldehyde (B141574) and then forming the dioxolane ring.

Halogenated derivatives of this compound are valuable intermediates in cross-coupling reactions and for the synthesis of complex aromatic compounds. The introduction of a halogen atom, such as bromine or chlorine, provides a reactive handle for further chemical transformations.

A common strategy involves the protection of one aldehyde group of a starting material like 2-bromoterephthalaldehyde (B3179023). For instance, 2-bromo-4-(1,3-dioxolan-2-yl)benzaldehyde can be prepared from 2-bromoterephthalaldehyde and ethylene (B1197577) glycol. Another example is the synthesis of 4-(4-bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile (B1405384) from 4-(4-bromo-3-formylphenoxy)benzonitrile (B1381863) and ethylene glycol in the presence of p-toluenesulfonic acid. chemicalbook.com This reaction proceeds with a high yield of 97.9%. chemicalbook.com

The synthesis of 2-bromo-4-methylbenzaldehyde (B1335389) has also been reported, which can serve as a precursor to the corresponding dioxolane derivative. orgsyn.org This method involves the diazotization of 2-bromo-4-methylaniline (B145976) followed by a reaction with formaldoxime. orgsyn.org

Table 1: Synthesis of Halogenated this compound Derivatives

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 4-(4-bromo-3-formylphenoxy)benzonitrile | Ethylene glycol, p-toluenesulfonic acid, dichloromethane | 4-(4-bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile | 97.9% chemicalbook.com |

The introduction of alkoxy and alkyl groups can influence the electronic properties and solubility of the molecule. These derivatives are often prepared from the corresponding substituted hydroxybenzaldehydes.

For example, alkoxy-substituted phenylacetylenes can be synthesized from hydroxybenzaldehydes through a Williamson ether synthesis. researchgate.net This methodology can be adapted to prepare alkoxy-substituted 4-(1,3-dioxolan-2-yl)benzaldehydes. A general route involves the reaction of a substituted 4-hydroxybenzaldehyde (B117250) with an alkyl halide, followed by the protection of the aldehyde group as a dioxolane.

The synthesis of vanillin (B372448) derivatives, which contain both methoxy (B1213986) and hydroxyl groups, has been explored. researchgate.net Condensation of these substituted benzaldehydes with propane-1,2-diol or 3-chloropropane-1,2-diol yields the corresponding substituted 1,3-dioxolanes. researchgate.net

Modifications of the Dioxolane Ring

Altering the structure of the dioxolane ring itself provides another avenue for creating analogues with distinct properties.

Replacing the five-membered dioxolane ring with a six-membered 1,3-dioxane (B1201747) ring can alter the conformational properties of the molecule. The synthesis of 4-(1,3-dioxan-2-yl)benzaldehyde (B1322875) is analogous to that of its dioxolane counterpart, typically involving the reaction of terephthalaldehyde with 1,3-propanediol (B51772) in the presence of an acid catalyst. These 1,3-dioxane derivatives have been investigated as potential NMDA and σ receptor antagonists. researchgate.net

Introducing substituents onto the dioxolane ring can create chiral centers and influence the stereochemistry of subsequent reactions. This can be achieved by using substituted diols in the acetal (B89532) formation step. For example, the reaction of terephthalaldehyde with propane-1,2-diol or other substituted ethylene glycols can yield dioxolanes with methyl or other groups on the heterocyclic ring. researchgate.net

The synthesis of (1,3-dioxolan-4-ylidene)methylphosphonates has been achieved through the reaction of trifluoromethylketones with alkynylphosphonates, resulting in highly functionalized dioxolane derivatives. researchgate.net

Incorporation into Polycyclic Systems

This compound and its derivatives are key building blocks for the construction of complex polycyclic systems. The protected aldehyde group allows for selective reactions at other positions of the molecule before its deprotection and subsequent involvement in cyclization reactions.

This strategy is employed in the synthesis of fused polycyclic ether systems, which are found in various marine natural products. nih.gov The dioxolane-protected benzaldehyde can undergo reactions such as Wittig olefination or Grignard additions to build up a carbon skeleton, followed by deprotection of the aldehyde and intramolecular cyclization to form the polycyclic structure.

Furthermore, derivatives of this compound can be used in the synthesis of complex heterocyclic structures like 1,3-oxazines. oiccpress.com For instance, the condensation of aromatic aldehydes with other reagents can lead to the formation of benzo[e] rsc.orgoxazin-3(4H)-yl) (phenyl)methanone derivatives. oiccpress.com The title compound, 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde, was synthesized from phthalic anhydride (B1165640) and 4-aminobenzaldehyde. researchgate.net

The reactivity of dipalladated derivatives of terephthalaldehyde has been explored, which can be seen as precursors to more complex polycyclic systems. nih.gov These organometallic intermediates can undergo various insertion and coupling reactions to build intricate molecular architectures.

Synthesis of Dimers and Oligomers Containing the 4-(1,3-Dioxolan-2-yl)phenyl Moiety (e.g., Azoxybenzenes)

The synthesis of dimers and oligomers from this compound derivatives allows for the creation of larger, more complex molecules with potentially enhanced or entirely new properties. A notable example of such a dimer is the formation of azoxybenzenes, which feature a central diazene (B1210634) oxide [-N=N(O)-] linkage connecting two phenyl rings.

A straightforward and environmentally conscious method for synthesizing 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide involves the reduction of the corresponding nitro precursor, 2-(4-nitrophenyl)-1,3-dioxolane (B1347580). rsc.org This reaction utilizes glucose as a green reducing agent in an aqueous ethanol (B145695) medium in the presence of a strong base like sodium hydroxide. rsc.org The reaction proceeds effectively, yielding the desired azoxybenzene (B3421426) derivative. rsc.org This synthetic approach highlights a trend towards more sustainable chemical processes. rsc.org The reaction of various nitroaryl-containing 1,3-dioxolanes and 1,3-dioxanes with glucose in an aqueous ethanol medium in the presence of concentrated NaOH solution has been shown to produce a series of 1,3-dioxacycloalkyl-containing azoxyarenes in yields ranging from 53–75%. rsc.org

The table below summarizes the synthesis of the azoxybenzene dimer derived from the 4-(1,3-dioxolan-2-yl)phenyl moiety.

| Starting Material | Product | Reagents and Conditions | Yield (%) |

| 2-(4-Nitrophenyl)-1,3-dioxolane | 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | Glucose, NaOH, Water-Ethanol | 53-75 |

Derivatives with Heteroatom Ligands

The introduction of heteroatoms, such as nitrogen and oxygen, into the structure of this compound is a key strategy for creating derivatives that can act as ligands for metal ions. These ligands can form stable coordination complexes with a variety of metals, leading to new materials with interesting catalytic, electronic, or biological properties. The most common approach to introduce these heteroatoms is through the formation of Schiff bases and hydrazones.

Schiff bases, characterized by an imine or azomethine group (-C=N-), are typically synthesized through the condensation reaction of an aldehyde with a primary amine. Similarly, hydrazones, which contain the -NHN=CH- linkage, are formed from the reaction of an aldehyde with a hydrazine (B178648). The resulting Schiff base and hydrazone derivatives of this compound possess lone pairs of electrons on the nitrogen atoms, and potentially on other incorporated heteroatoms like oxygen, making them excellent candidates for coordinating with metal centers.

The general synthetic routes for these derivatives are well-established and versatile. For instance, the reaction of this compound with a primary amine (R-NH₂) in a suitable solvent, often with mild heating, will yield the corresponding N-substituted imine. The choice of the 'R' group on the amine can be varied to tune the steric and electronic properties of the resulting ligand.

Similarly, reacting this compound with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) leads to the formation of a hydrazone. These ligands can be bidentate or polydentate, depending on the structure of the hydrazine used, offering multiple coordination sites for a metal ion. The resulting metal complexes can exhibit diverse geometries, such as square-planar or tetrahedral, depending on the metal ion and the ligand structure.

The table below illustrates the general reactions for forming Schiff base and hydrazone derivatives from this compound, which can then serve as heteroatom ligands.

| Reactant | Derivative Type | General Structure of Derivative | Potential Coordinating Atoms |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | 4-(1,3-Dioxolan-2-yl)phenyl-CH=N-R | N |

| Hydrazine (H₂N-NH₂) | Hydrazone | 4-(1,3-Dioxolan-2-yl)phenyl-CH=N-NH₂ | N, N |

| Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone | 4-(1,3-Dioxolan-2-yl)phenyl-CH=N-NH-R | N, N |

| Ethylenediamine | Bis-Schiff Base | (4-(1,3-Dioxolan-2-yl)phenyl-CH=N)₂-CH₂CH₂ | N, N, N, N |

These heteroatom-containing derivatives are valuable precursors for the synthesis of a wide array of coordination and organometallic complexes, expanding the chemical space and potential applications of compounds derived from this compound.

Mechanistic Investigations and Catalytic Approaches in 4 1,3 Dioxolan 2 Yl Benzaldehyde Chemistry

Elucidation of Reaction Mechanisms

The formation of the 1,3-dioxolane (B20135) ring is a cornerstone of protecting group chemistry. The elucidation of its reaction mechanism provides fundamental insights into the behavior of carbonyl compounds and diols under catalytic conditions.

Detailed Mechanistic Pathways of Acetalization

The synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde from a suitable precursor, such as terephthalaldehyde (B141574), and ethylene (B1197577) glycol proceeds via an acid-catalyzed acetalization reaction. The mechanism is a well-established, multi-step process:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygen atoms of the aldehyde by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack and Hemiacetal Formation: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other oxygen atom of the original carbonyl group. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion.

Intramolecular Ring Closure: The second hydroxyl group of the ethylene glycol moiety then attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion.

Deprotonation: Finally, a base (such as water or the conjugate base of the catalyst) removes the proton from the newly formed ether oxygen, regenerating the acid catalyst and yielding the final 1,3-dioxolane product.

This entire pathway is reversible, and each step is in equilibrium.

Reaction Kinetics and Thermodynamics

From a thermodynamic standpoint, the formation of the acetal (B89532) is a reversible reaction. To drive the equilibrium towards the product side, it is common practice to remove the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus. The presence of a catalyst influences the kinetic aspects of the reaction by lowering the activation energy, which allows the reaction to proceed under milder conditions without altering the final equilibrium distribution of products. researchgate.net

The reaction is typically under kinetic control, meaning the product distribution is determined by the rates of the forward and reverse reactions rather than the thermodynamic stability of the products. researchgate.net Factors that influence the reaction rate include the concentration and strength of the acid catalyst, the temperature, and the efficiency of water removal. While specific quantitative kinetic and thermodynamic data for the synthesis of this compound are not extensively detailed in the provided literature, the principles governing acetalization reactions are universally applicable.

Role of Intermediates in Chemical Transformations

The key intermediates in the acetalization pathway play a critical role in the transformation.

Hemiacetal: This is the initial product formed after the first molecule of alcohol (in this case, one of the hydroxyl groups of ethylene glycol) adds to the carbonyl group. It is a tetrahedral intermediate that is typically unstable and exists in equilibrium with the starting materials and the subsequent intermediates.

Oxocarbenium Ion: The protonated hemiacetal readily loses water to form a resonance-stabilized oxocarbenium ion. This planar, sp²-hybridized cation is a highly reactive electrophile. Its formation is often the rate-determining step in the second half of the mechanism. The stability and reactivity of this intermediate are crucial for the efficient intramolecular cyclization that leads to the dioxolane ring. researchgate.net Mechanistic studies, including crossover experiments, have provided insights into the preferential formation and reaction of such intermediates. researchgate.net

Development of Novel Catalytic Systems

The choice of catalyst is paramount in the synthesis of this compound, affecting reaction efficiency, selectivity, and environmental impact. Both homogeneous and heterogeneous systems have been developed and employed.

Homogeneous Catalysis

Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase for acetalization reactions. researchgate.net This allows for high activity and selectivity as every catalytic entity can act as an active site. researchgate.net

Common homogeneous catalysts for this transformation include:

Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are widely used due to their low cost and effectiveness in protonating the carbonyl group.

Lewis Acids: Lewis acids can also catalyze the reaction by coordinating to the carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack.

Organocatalysts: In recent years, metal-free organocatalysis has emerged as a powerful tool in organic synthesis. uva.nl For reactions involving benzaldehyde (B42025), modified natural products and other chiral organic molecules have been developed as effective catalysts for various transformations. uva.nl

A significant drawback of homogeneous catalysis is the often difficult and energy-intensive separation of the catalyst from the reaction mixture, which can lead to product contamination and prevent catalyst recycling. researchgate.net

Heterogeneous Catalysis

Heterogeneous catalysts operate in a different phase from the reactants, usually as a solid catalyst in a liquid reaction medium. researchgate.net This offers the major advantage of simple and inexpensive separation (e.g., by filtration), enabling easy catalyst recovery, recycling, and suitability for continuous flow processes. researchgate.net

Several types of heterogeneous catalysts have proven effective for acetalization reactions:

Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are solid acidic catalysts that effectively promote acetalization. Their porous structure and high density of acidic sites make them highly efficient.

Zeolites and Clays: These are microporous aluminosilicate minerals with well-defined pore structures and acidic sites. They can act as shape-selective catalysts and are stable at high temperatures.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high porosity and surface area, constructed from metal ions or clusters coordinated to organic ligands. researchgate.net They can be designed with specific catalytic sites and have been successfully used as heterogeneous catalysts for the acetalization of aldehydes. researchgate.net

Other Solid Acids: Materials like graphene oxide and sulfo cation exchangers have also been reported as effective solid acid catalysts for the synthesis of 1,3-dioxolanes. researchgate.netresearchgate.net

The table below compares different catalytic approaches for acetalization reactions, highlighting the advantages of heterogeneous systems.

| Catalyst Type | Phase | Typical Examples | Key Advantages | Key Disadvantages |

| Homogeneous | Same as reactants | p-TsOH, H₂SO₄ | High activity, high selectivity, mild reaction conditions | Difficult to separate from product, not easily recyclable, potential for corrosion |

| Heterogeneous | Different from reactants | Zeolites, Ion-exchange resins, MOFs | Easy separation and recovery, recyclable, suitable for continuous processes, often thermally stable | Potentially lower activity than homogeneous counterparts, possible mass transfer limitations |

Organocatalysis

Organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small, metal-free organic molecules to catalyze chemical transformations. This approach offers advantages such as operational simplicity, stability, and lower toxicity compared to traditional metal-based catalysts. mdpi.com In the context of this compound, organocatalysis provides various avenues for functionalization, primarily by activating the aldehyde moiety.

The principal activation modes involve the formation of nucleophilic enamines or electrophilic iminium ions. nih.govmdpi.com Chiral secondary amines, such as proline and its derivatives, are exemplary catalysts that can activate the aldehyde. mdpi.com For instance, in a potential reaction, this compound could react with a proline catalyst to form an iminium ion intermediate. This activation enhances the electrophilicity of the aldehyde's alpha-carbon, facilitating reactions with various nucleophiles.

Another major class of organocatalysts applicable to this compound are those that operate through hydrogen bonding. Chiral thioureas, squaramides, and Brønsted acids like phosphoric acids can activate electrophiles by forming hydrogen bonds, thereby lowering the energy of the transition state. mdpi.com For example, a bifunctional cinchona alkaloid-thiourea catalyst could simultaneously activate the aldehyde group of this compound through hydrogen bonding and a nucleophile through its basic quinuclidine nitrogen. mdpi.comnih.gov This dual activation is highly effective in promoting reactions such as Michael additions or aldol (B89426) reactions.

N-Heterocyclic carbenes (NHCs) represent another versatile class of organocatalysts. They can induce Umpolung (polarity inversion) of the aldehyde group in this compound. The NHC adds to the aldehyde to form a Breslow intermediate, which is an acyl anion equivalent. This nucleophilic species can then react with a range of electrophiles, enabling transformations that are otherwise difficult to achieve.

| Reaction Type | Catalyst Type | Activation Mode | Potential Product Class |

|---|---|---|---|

| Aldol Reaction | Proline Derivatives | Enamine | β-Hydroxy ketones |

| Michael Addition | Cinchona Alkaloid-Thiourea | Hydrogen Bonding / Brønsted Base | γ-Keto compounds |

| Stetter Reaction | N-Heterocyclic Carbenes (NHCs) | Umpolung (Acyl Anion) | 1,4-Dicarbonyl compounds |

| Povarov Reaction | Chiral Phosphoric Acid | Brønsted Acid | Tetrahydroquinolines |

Green Chemistry Approaches in Synthesis and Transformations

Green chemistry principles are increasingly being integrated into the synthesis and transformation of chemical compounds to minimize environmental impact. unibo.it For this compound, these principles can be applied to both its synthesis—typically the protection of terephthalaldehyde—and its subsequent reactions.

The synthesis of the dioxolane moiety is an acetalization reaction. Traditional methods often use stoichiometric amounts of acid catalysts and organic solvents that are environmentally persistent. Green approaches focus on using catalytic, recyclable acids and minimizing solvent use. For instance, a solvent-free synthesis using a solid acid catalyst could be employed, which simplifies purification and reduces volatile organic compound (VOC) emissions. google.com The use of bio-based solvents, such as those derived from lactic acid or glycerol, also represents a significant step toward sustainability. rsc.org

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Catalyst | Stoichiometric mineral acids (e.g., H₂SO₄) | Catalytic solid acids (e.g., zeolites, resins) or recyclable organic acids |

| Solvent | Benzene (B151609), Toluene (B28343) (with Dean-Stark trap) | Solvent-free conditions or bio-based solvents (e.g., Cyrene) |

| Byproducts | Acidic aqueous waste | Water (easily removed), minimal waste |

| Energy Input | High (heating for azeotropic removal of water) | Lower (potentially ambient temperature) |

| Atom Economy | Moderate | High |

Asymmetric Catalysis for Enantioselective Transformations

The aldehyde group of this compound is a prochiral center, making it an ideal substrate for asymmetric catalysis to generate enantiomerically enriched products. Enantioselective transformations are crucial in the synthesis of pharmaceuticals and fine chemicals, where a specific stereoisomer is often responsible for the desired biological activity. nih.gov

Organocatalysis is a prominent strategy for achieving high enantioselectivity. nih.gov Chiral catalysts, such as proline derivatives or cinchona alkaloids, create a chiral environment around the substrate, directing the attack of a nucleophile to one face of the aldehyde. mdpi.comnih.gov For example, the asymmetric aldol reaction between this compound and a ketone, catalyzed by a chiral proline derivative, would lead to the formation of a chiral β-hydroxy ketone with high enantiomeric excess (ee). nih.gov

Detailed studies on similar aromatic aldehydes demonstrate the viability of such transformations. For instance, the asymmetric aldol reaction of various benzaldehyde derivatives with cyclohexanone using novel organocatalysts has been shown to produce chiral 1,3-keto alcohols with excellent enantiomeric purity (>99% ee). nih.gov These methods are directly applicable to this compound. The electronic and steric properties of the dioxolane-substituted phenyl ring would influence the reaction rate and selectivity, but high enantiocontrol is expected.

Another important enantioselective transformation is the asymmetric cyanation to form chiral cyanohydrins. This can be catalyzed by chiral Lewis bases or peptide-based catalysts, providing access to valuable chiral building blocks. Similarly, asymmetric allylation, alkylation, and cycloaddition reactions can be performed on the aldehyde group using a variety of chiral catalytic systems, including organocatalysts and chiral metal complexes. nih.gov

| Aldehyde Substrate | Catalyst System | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Benzaldehyde | Proline-derivative 3g / Cu(OTf)₂ | 99 | 99:1 | >99 |

| 4-Nitrobenzaldehyde (B150856) | Proline-derivative 3g / Cu(OTf)₂ | 99 | 99:1 | >99 |

| 4-Chlorobenzaldehyde | Proline-derivative 3g / Cu(OTf)₂ | 99 | 99:1 | >99 |

| 4-Methoxybenzaldehyde | Proline-derivative 3g / Cu(OTf)₂ | 99 | 99:1 | >99 |

| 2-Naphthaldehyde | Proline-derivative 3g / Cu(OTf)₂ | 99 | 99:1 | >99 |

The data in Table 3 illustrates the high efficiency and enantioselectivity of a proline-derived organocatalyst in the aldol reaction of various aromatic aldehydes. This strongly suggests that this compound would be a suitable substrate for similar enantioselective transformations.

Computational Chemistry and Spectroscopic Analysis in the Study of 4 1,3 Dioxolan 2 Yl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the electronic structure, reactivity, and conformational preferences of molecules like 4-(1,3-Dioxolan-2-yl)benzaldehyde. These computational approaches offer insights that complement experimental findings.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, which in turn govern their reactivity and selectivity. For this compound, DFT calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and generate electrostatic potential maps. These calculations help predict how the molecule will interact with other reagents.

The aldehyde group, being an electrophilic site, is a primary focus of such studies. DFT can quantify the partial positive charge on the carbonyl carbon, confirming its susceptibility to nucleophilic attack. Furthermore, the dioxolane ring, while primarily a protecting group, influences the electronic nature of the benzaldehyde (B42025) moiety. DFT studies on analogous structures, such as substituted benzaldehydes and dioxolanes, have demonstrated the utility of this method in understanding how substituents on the aromatic ring affect the reactivity of the aldehyde. For instance, calculations can predict the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring. Computational studies on related boronate esters have successfully used DFT to characterize the electronic structure, which is a similar approach that can be applied here. nih.gov

Transition State Analysis

Transition state analysis is a computational technique used to study the energy barriers and mechanisms of chemical reactions. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is critical for understanding reaction kinetics.

For this compound, transition state analysis could be applied to several key reactions. One example is its synthesis via the acetalization of terephthalaldehyde (B141574) with ethylene (B1197577) glycol. Computational modeling could elucidate the mechanism of this acid-catalyzed reaction, comparing different potential pathways to identify the most energetically favorable one. Another area of interest is the reaction of the aldehyde group. Whether undergoing oxidation to a carboxylic acid or a nucleophilic addition, DFT can be used to model the transition states, providing insight into the reaction's feasibility and stereochemical outcome. Studies on the formation of other substituted 1,3-dioxolanes have highlighted the importance of cation intermediates in determining the stereochemistry of the products, a process that can be thoroughly investigated using transition state analysis. mdpi.com

Conformational Analysis